molecular formula C8H19ClN4O2 B6593585 N,N-dimethylarginine CAS No. 65005-57-4

N,N-dimethylarginine

Cat. No.: B6593585
CAS No.: 65005-57-4
M. Wt: 238.71 g/mol
InChI Key: AHSKLSFFKJHWAI-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylarginine (asymmetric dimethylarginine, ADMA) is a post-translationally modified amino acid derived from arginine via protein arginine methyltransferases (PRMTs). It exists in two isoforms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), differentiated by the position of methyl groups on the guanidino nitrogen atoms . ADMA is a competitive inhibitor of nitric oxide synthase (NOS), impacting vascular function and nitric oxide (NO)-mediated signaling . Its levels are regulated by dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to citrulline . Elevated ADMA is associated with cardiovascular diseases, diabetes, and chronic kidney disease , while SDMA is a biomarker of renal dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: NG,NG-Dimethylarginine hydrochloride can be synthesized through the methylation of arginine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions .

Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: NG,NG-Dimethylarginine hydrochloride primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NG,NG-Dimethylarginine hydrochloride can lead to the formation of corresponding oxides, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Role in Cardiovascular Health

ADMA is recognized primarily as an endogenous inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO), a key mediator of vascular tone and health. Elevated levels of ADMA have been associated with several cardiovascular conditions:

  • Endothelial Dysfunction : ADMA competes with L-arginine for uptake by NOS, leading to reduced NO production and subsequent endothelial dysfunction. This condition is often observed in patients with hypertension, hypercholesterolemia, and chronic renal failure .
  • Atherosclerosis : Research indicates that ADMA may serve as both a marker and a mediator of atherosclerosis. Increased ADMA levels correlate with impaired endothelium-dependent vasodilation, contributing to the progression of atherosclerotic diseases .
  • Prognostic Indicator : Studies have shown that elevated ADMA levels are predictive of cardiovascular events and all-cause mortality. A systematic review found that higher circulating ADMA concentrations are associated with increased risk of mortality in patients with pre-existing cardiovascular conditions .

Metabolic Disorders

ADMA has been implicated in various metabolic disorders beyond cardiovascular diseases:

  • Diabetes and Insulin Resistance : Elevated ADMA levels have been linked to insulin resistance and type 2 diabetes. The inhibition of NO synthesis can exacerbate metabolic dysregulation, leading to further complications in diabetic patients .
  • Chronic Kidney Disease (CKD) : In CKD patients, increased plasma levels of ADMA are common and are thought to contribute to vascular complications associated with the disease. The impaired renal clearance of ADMA exacerbates its accumulation, leading to further endothelial dysfunction .

Therapeutic Applications

Given its role in various diseases, ADMA presents potential targets for therapeutic interventions:

  • L-Arginine Supplementation : Administration of L-arginine has been shown to improve endothelial function in individuals with high ADMA levels. This approach aims to counteract the inhibitory effects of ADMA on NO synthesis .
  • Inhibitors of DDAH : Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme responsible for the metabolism of ADMA. Enhancing DDAH activity could potentially reduce ADMA levels and improve endothelial function, presenting a novel therapeutic strategy for managing cardiovascular diseases .

Research Findings and Case Studies

Numerous studies have explored the implications of ADMA across different populations and conditions:

StudyPopulationFindings
Vallance et al. (1992)Healthy vs. Renal Disease PatientsIdentified that ADMA levels were significantly higher in patients with renal failure compared to healthy controls, indicating its role as a biomarker for vascular health .
Nature Review (2017)Patients with Cardiovascular DiseaseDemonstrated that elevated circulating ADMA is independently associated with all-cause mortality, emphasizing its prognostic value .
Metabolon Study (2024)General PopulationDiscussed the association between high ADMA levels and various physiological disorders, suggesting further mechanistic studies are warranted .

Mechanism of Action

NG,NG-Dimethylarginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the conversion of arginine to nitric oxide. The compound’s molecular targets include various isoforms of nitric oxide synthase, and its action impacts several signaling pathways involved in vascular tone regulation, immune response, and neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key methylated arginine derivatives and related metabolites:

Compound Structure Enzyme Involved Biological Role Associated Conditions References
ADMA Asymmetric N⁰,N⁰-dimethylarginine PRMT1, PRMT2 (Type I) Inhibits NOS; regulates NO production Cardiovascular disease, diabetes, hypertension
SDMA Symmetric N⁰,N⁰-dimethylarginine PRMT5 (Type II) Biomarker of renal function; no direct NOS inhibition Chronic kidney disease, uremia
Monomethylarginine (MMA) N⁰-monomethylarginine PRMTs (Type I/II/III) Intermediate in dimethylarginine synthesis; weak NOS inhibitor Oxidative stress, endothelial dysfunction
Citrulline Ureido group derivative DDAH, NOS Byproduct of ADMA hydrolysis; precursor for arginine synthesis Urea cycle disorders, mitochondrial diseases
Ornithine Decarboxylated arginine derivative Arginase, OTC Intermediate in urea cycle; precursor for polyamines and proline Hyperammonemia, metabolic syndrome

Metabolic Pathways and Regulatory Roles

  • ADMA vs. SDMA: ADMA is metabolized by DDAH, whereas SDMA is excreted renally, making SDMA a superior biomarker for kidney impairment . ADMA’s inhibition of NOS reduces NO bioavailability, contributing to endothelial dysfunction .
  • ADMA vs. MMA: MMA is a precursor to ADMA/SDMA and exhibits weaker NOS inhibitory activity. Its accumulation is linked to oxidative stress in plants under cadmium exposure .
  • ADMA vs. Citrulline : Citrulline is both a product of ADMA catabolism and a substrate for arginine regeneration, highlighting its role in nitrogen homeostasis .

Analytical Detection Methods

  • ADMA Detection: Competitive ELISA kits (e.g., CEB301Ge) detect ADMA in plasma/serum with a sensitivity of 4.63–4.99 ng/mL, critical for clinical diagnostics .
  • SDMA Detection : Liquid chromatography-mass spectrometry (LC-MS) is preferred due to structural similarity to ADMA and avoidance of cross-reactivity .

Microbial and Environmental Interactions

  • Microbial Metabolism : Eggerthella lenta reduces colonic ADMA levels in mice, suggesting gut microbiota modulate systemic dimethylarginine pools .
  • Plant Stress Responses : ADMA accumulation in rice under cadmium stress disrupts arginine biosynthesis and nitrogen metabolism, impairing root development .

Key Research Findings

PRMT Specificity : Type I PRMTs (e.g., PRMT1) catalyze ADMA formation, while Type II PRMTs (e.g., PRMT5) produce SDMA .

Disease Biomarkers :

  • Plasma ADMA > 0.62 µM predicts cardiovascular mortality in diabetic patients .
  • SDMA > 2.5 µM correlates with glomerular filtration rate decline .

Therapeutic Targets : DDAH activators and PRMT inhibitors are under investigation for ADMA-related pathologies .

Biological Activity

N,N-dimethylarginine, particularly its isomer asymmetric dimethylarginine (ADMA), is a significant endogenous molecule that plays a crucial role in various biological processes, primarily through its action as an inhibitor of nitric oxide synthase (NOS). This article explores the biological activity of this compound, focusing on its mechanisms, implications in health and disease, and recent research findings.

Overview of this compound

This compound exists in two forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) . ADMA is recognized as a competitive inhibitor of NOS, which is essential for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vascular tone regulation, immune response, and neurotransmission .

  • Inhibition of Nitric Oxide Synthase :
    • ADMA inhibits all three known isoforms of NOS (endothelial, neuronal, and inducible) by competing with L-arginine at the active site. This inhibition occurs at physiological concentrations found in various pathological conditions .
    • The inhibition leads to decreased NO production, contributing to endothelial dysfunction and impaired vasodilation .
  • Uncoupling of NOS :
    • Increased levels of ADMA can cause NOS to become "uncoupled," resulting in the production of superoxide radicals instead of NO. This process exacerbates oxidative stress and promotes inflammation .
  • Regulation by Dimethylarginine Dimethylaminohydrolase (DDAH) :
    • DDAH is an enzyme that metabolizes ADMA into citrulline and dimethylamine. The activity of DDAH is crucial for regulating ADMA levels; reduced DDAH activity leads to elevated ADMA levels and subsequent cardiovascular risks .

Cardiovascular Health

ADMA has emerged as a significant biomarker for cardiovascular diseases. Elevated plasma levels of ADMA are associated with conditions such as:

  • Atherosclerosis : Higher ADMA concentrations correlate with increased risk factors for atherosclerosis .
  • Hypertension : ADMA contributes to vascular dysfunction by impairing NO-mediated vasodilation .
  • Chronic Kidney Disease : Patients with renal impairment exhibit markedly increased ADMA levels due to reduced clearance .

Metabolic Disorders

Recent studies have indicated that ADMA may play a role in metabolic disorders:

  • In vitro studies demonstrated that low concentrations of ADMA can stimulate insulin release from pancreatic beta cells but may lead to adverse effects at higher concentrations .
  • Elevated ADMA levels have been linked to insulin resistance and metabolic syndrome .

Case Studies and Experimental Data

Numerous studies have evaluated the effects of ADMA on various biological systems:

Study TypeModelFindingsAuthor
In vitroINS-1 cellsADMA increased insulin release at low concentrations but inhibited it at high concentrations (32 μM)
In vitroHuman endothelial cellsADMA concentration-dependently inhibited NO production; increased superoxide generation was observed
Clinical studyPatients with chronic heart failureElevated plasma ADMA levels correlated with reduced endothelium-dependent vasodilation

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying N,N-dimethylarginine in biological samples?

  • Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) is widely used due to its specificity and sensitivity (detection range: 12.35–1,000 ng/mL; sensitivity ≤4.99 ng/mL) for serum, plasma, and tissue homogenates . Cross-validation with mass spectrometry (MS) is recommended for confirmatory studies, particularly when analyzing post-translational modifications in proteins (e.g., arginine methylation in colorectal cancer proteomics) .

Q. What biological roles does this compound play in human pathophysiology?

  • Methodological Answer : this compound is implicated in nitric oxide (NO) pathway regulation and cellular signaling. Elevated levels are associated with endothelial dysfunction and colorectal cancer progression, where it disrupts protein-arginine N-methyltransferase (PRMT) activity . For mechanistic studies, use gene knockout models (e.g., PRMT inhibitors) and metabolomic profiling to track downstream effects on pathways like Wnt/β-catenin .

Q. How should researchers prepare biological samples to minimize degradation of this compound?

  • Methodological Answer : Store samples at –80°C immediately after collection. For plasma, use EDTA anticoagulant to prevent enzymatic degradation. Homogenize tissues in PBS with protease inhibitors and centrifuge at 12,000 × g to remove particulates before analysis .

Advanced Research Questions

Q. How can contradictory findings in this compound levels across studies be resolved?

  • Methodological Answer : Contradictions often arise from variability in diet, gut microbiota, or sample handling. For example, Eggerthella lenta colonization in mice reduces this compound levels, but this effect is diet-dependent (e.g., high-fat vs. control diets) . Standardize animal diets and microbiome profiles in in vivo studies. Use multivariate regression to adjust for confounding variables in human cohorts .

Q. What experimental designs are optimal for studying this compound’s role in cancer signaling pathways?

  • Methodological Answer : Combine proteomic approaches (2D gel electrophoresis and MS) with RNA interference (siRNA) targeting PRMTs. For colorectal cancer models, use patient-derived organoids to assess methylation dynamics in response to this compound modulation . Include negative controls (e.g., unmethylated arginine analogs) to validate specificity .

Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?

  • Methodological Answer : Pair metabolomic data (LC-MS) with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. For example, reduced this compound correlates with creatine and sarcosine depletion in gut metabolomes, suggesting interactions with one-carbon metabolism . Use tools like Chemotion ELN for FAIR (Findable, Accessible, Interoperable, Reusable) data management .

Q. What statistical approaches are recommended for analyzing this compound data with high variability?

  • Methodological Answer : Apply mixed-effects models to account for repeated measures in longitudinal studies. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals. Follow NIH preclinical reporting guidelines to ensure transparency .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in quantifying this compound across labs?

  • Methodological Answer : Use certified reference materials (e.g., NIST Standard Reference Database 69) for instrument calibration . Share raw data and protocols via repositories like Chemotion or RADAR4Chem to enable cross-validation .

Q. What are the pitfalls in interpreting this compound’s role as a biomarker?

  • Methodological Answer : Avoid conflating correlation with causation. For example, while this compound is elevated in cardiovascular disease, its diagnostic utility requires validation in independent cohorts with adjustment for renal function and comorbidities . Perform receiver operating characteristic (ROC) analysis to assess biomarker specificity .

Q. Resource Guidance

Q. Where can researchers access reliable chemical and biological data on this compound?

  • Methodological Answer : Prioritize primary literature via PubMed and validated databases like NIST Chemistry WebBook . Avoid non-peer-reviewed sources (e.g., ). For protocols, consult Methods sections in journals specializing in signal transduction or metabolomics .

Properties

CAS No.

65005-57-4

Molecular Formula

C8H19ClN4O2

Molecular Weight

238.71 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride

InChI

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1

InChI Key

AHSKLSFFKJHWAI-RGMNGODLSA-N

SMILES

CN(C)C(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.Cl

melting_point

195 - 197 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
N,N-dimethylarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.